
2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-18893 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of R-18893 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
R-18893 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert R-18893 into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Anti-inflammatory Applications
The compound has been evaluated for its anti-inflammatory properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of similar structures exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a study demonstrated that compounds with a nitrophenyl substitution showed significant COX-2 inhibition, with IC50 values as low as 0.34 µM . This suggests that 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide could be a promising candidate for developing new anti-inflammatory medications.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. The compound has shown effective cytotoxicity against several cancer cell lines. For example, it was found to induce apoptosis and cell cycle arrest in specific cancer cells, indicating its mechanism of action may involve programmed cell death pathways . Additionally, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
Table 1: Anticancer Activity Overview
Cell Line | Percent Growth Inhibition (%) | Mechanism of Action |
---|---|---|
SNB-19 | 86.61 | Apoptosis induction |
OVCAR-8 | 85.26 | Cell cycle arrest |
NCI-H460 | 75.99 | Apoptosis induction |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives similar to this compound show significant antimicrobial effects against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL. This highlights the potential of this compound in developing new antimicrobial agents.
Synthesis and Modifications
The synthesis of this compound can be achieved through various methods involving different reagents and conditions. The ability to modify the compound's structure can enhance its biological activity and selectivity towards specific targets. For instance, modifications at the aniline or acetamide moieties can lead to improved potency or altered pharmacokinetic properties .
Future Directions and Case Studies
Several case studies have highlighted the importance of this compound in drug discovery and development:
- Case Study 1 : A study focused on the design and synthesis of novel derivatives showed enhanced anticancer activity when specific functional groups were introduced to the core structure .
- Case Study 2 : Another investigation explored the compound's potential as a lead molecule for developing new NSAIDs with reduced side effects compared to traditional agents.
Mechanism of Action
R-18893 exerts its effects by inhibiting RNA-directed DNA polymerase, an enzyme crucial for the replication of HIV-1. The compound binds to the active site of the enzyme, preventing the synthesis of viral DNA from RNA templates. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
R-89439 (Loviride): Another RNA-directed DNA polymerase inhibitor with similar antiviral properties.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action
Uniqueness
R-18893 is unique due to its specific binding affinity and inhibition profile. Unlike some other inhibitors, it has shown a distinct lack of cross-resistance with other compounds, making it a valuable candidate for combination therapies .
Biological Activity
The compound 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide, belonging to the class of substituted acetamides, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dichloro and nitro substituents enhance its reactivity and affinity towards specific enzymes and receptors.
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens. For instance, derivatives of acetamides have been reported to exhibit potent antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis .
- Anti-Inflammatory Effects : Many acetamide derivatives are known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. For example, compounds with similar scaffolds have shown COX-2 inhibition with IC50 values as low as 0.34 µM .
- Anticancer Activity : The compound's potential as an anticancer agent has been investigated in various studies. It has been noted that certain derivatives can induce apoptosis in cancer cell lines, demonstrating significant cytotoxicity .
Research Findings
Recent studies have provided insights into the biological activities associated with this compound and its analogs.
- Antitubercular Activity : A study highlighted the synthesis of related compounds that exhibited potent antitubercular activity with MIC values as low as 4 µg/mL against resistant strains . This suggests a promising avenue for developing new antitubercular agents based on the acetamide scaffold.
- Cytotoxicity in Cancer Models : Research demonstrated that certain derivatives could significantly suppress tumor growth in animal models, indicating their potential as effective anticancer drugs . The evaluation of these compounds involved assessing their effects on various cancer cell lines, where they showed promising results in inducing apoptosis.
- Inhibition of COX Enzymes : In vitro studies have shown that compounds related to this compound can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process . This inhibition correlates with reduced inflammation in animal models.
Data Tables
Activity Type | IC50/MIC Values | References |
---|---|---|
Antitubercular | MIC: 4-64 µg/mL | |
COX-1 Inhibition | IC50: 25.91 µM | |
COX-2 Inhibition | IC50: 0.34 µM | |
Cytotoxicity (Cancer) | IC50: Varies |
Case Studies
- Anticancer Efficacy : A case study involving a derivative of the compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with flow cytometry results indicating increased apoptosis rates when treated with the compound at specific dosages .
- Antimicrobial Screening : In another study focused on antimicrobial properties, several derivatives were tested against M. tuberculosis, revealing that modifications in the structure could enhance efficacy against resistant strains .
Properties
Molecular Formula |
C14H11Cl2N3O3 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-(2-nitroanilino)acetamide |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-8-4-3-5-9(16)12(8)13(14(17)20)18-10-6-1-2-7-11(10)19(21)22/h1-7,13,18H,(H2,17,20) |
InChI Key |
BSFPWNBIKBSHRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-18893; R-18893; R18893. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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